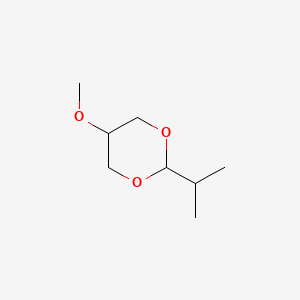
2-Isopropyl-5-methoxy-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methoxy-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions The presence of an isopropyl group at the 2 position and a methoxy group at the 5 position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methoxy-1,3-dioxane typically involves the reaction of formaldehyde with 1,3-propanediol in the presence of acid catalysts. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the 1,3-dioxane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methoxy-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Isopropyl-5-methoxy-1,3-dioxane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methoxy-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo conformational changes, which influence its reactivity and interactions with other molecules. The presence of the isopropyl and methoxy groups plays a crucial role in determining its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: The parent compound without the isopropyl and methoxy groups.
2-Isopropyl-1,3-dioxane: Similar structure but lacks the methoxy group.
5-Methoxy-1,3-dioxane: Similar structure but lacks the isopropyl group.
Uniqueness
2-Isopropyl-5-methoxy-1,3-dioxane is unique due to the presence of both isopropyl and methoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5-methoxy-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-6(2)8-10-4-7(9-3)5-11-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
AUTMNHMCKUWMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCC(CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


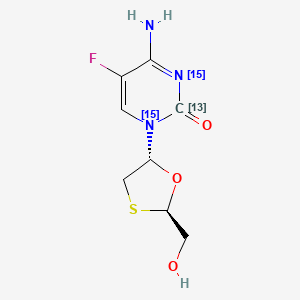
![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)
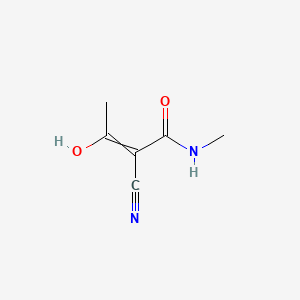
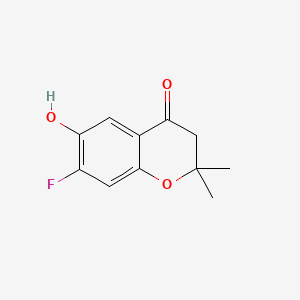
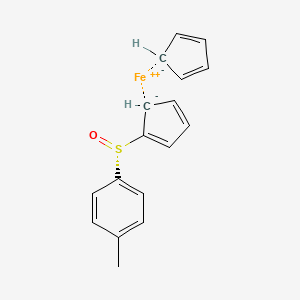
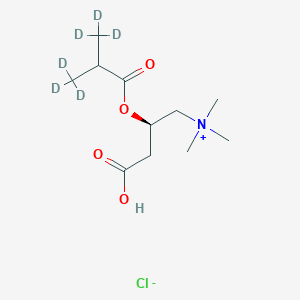
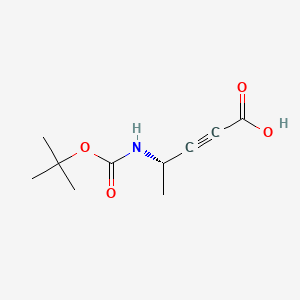
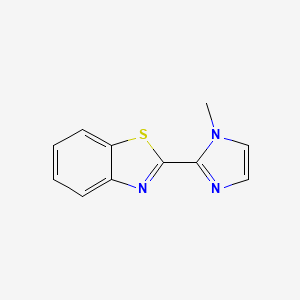
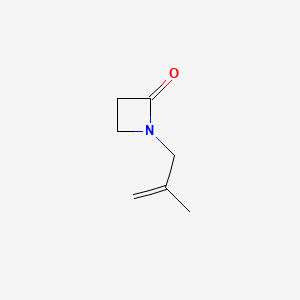


![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)


